4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile
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Overview
Description
4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile is a chemical compound with a unique structure that offers intriguing possibilities for synthesis and exploration. This compound is of interest in various fields such as drug discovery, materials science, and catalysis.
Preparation Methods
The synthesis of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile involves several steps. One efficient and modular approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space .
Chemical Reactions Analysis
4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as a drug candidate due to its unique structure and properties. In industry, it is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile involves its interaction with molecular targets and pathways. Bicyclo[3.1.0]hexanes are conformationally constrained isosteres for cyclohexanes, which may confer tighter binding to target proteins, more resistance to metabolism, and better selectivity, resulting in fewer off-target effects .
Comparison with Similar Compounds
Similar compounds to 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile include other bicyclo[3.1.0]hexane derivatives. These compounds share the bicyclo[3.1.0]hexane core structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific combination of the bicyclo[3.1.0]hexane core with the morpholine and carbonitrile groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-8-7-16-5-4-14(8)12(15)11-9-2-1-3-10(9)11/h8-11H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIPYVFGSAVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)N3CCOCC3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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